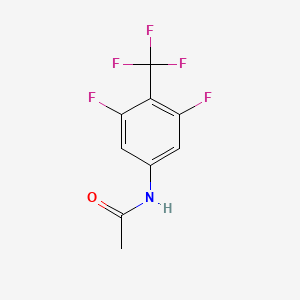

N-(3,5-difluoro-4-(trifluoromethyl)phenyl)acetamide

Description

Properties

CAS No. |

1351394-00-7 |

|---|---|

Molecular Formula |

C9H6F5NO |

Molecular Weight |

239.14 g/mol |

IUPAC Name |

N-[3,5-difluoro-4-(trifluoromethyl)phenyl]acetamide |

InChI |

InChI=1S/C9H6F5NO/c1-4(16)15-5-2-6(10)8(7(11)3-5)9(12,13)14/h2-3H,1H3,(H,15,16) |

InChI Key |

KMJMNXMETGOECF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C(=C1)F)C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluoro-4-(trifluoromethyl)phenyl)acetamide typically involves the acylation of 3,5-difluoro-4-(trifluoromethyl)aniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid by-products . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluoro-4-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The difluoro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more of the fluorine atoms.

Oxidation and Reduction: The acetamide moiety can be oxidized to form corresponding carboxylic acids or reduced to yield amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. Reaction conditions typically involve polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

Substitution Reactions: Products include substituted phenylacetamides with different nucleophiles replacing the fluorine atoms.

Oxidation: Products include carboxylic acids derived from the oxidation of the acetamide group.

Reduction: Products include primary amines resulting from the reduction of the acetamide group.

Hydrolysis: Products include 3,5-difluoro-4-(trifluoromethyl)aniline and acetic acid.

Scientific Research Applications

Pharmaceutical Applications

N-(3,5-difluoro-4-(trifluoromethyl)phenyl)acetamide has shown promise in drug discovery due to its unique structure. Its fluorinated nature may enhance interactions with biological targets, making it a candidate for various therapeutic areas.

Anticancer Properties

Preliminary studies indicate that this compound exhibits anticancer activity. Research suggests that the presence of fluorine atoms enhances the compound's ability to penetrate cell membranes and interact with specific enzymes or receptors involved in cancer progression.

Case Study : A study on similar fluorinated acetamides demonstrated significant growth inhibition against various cancer cell lines, suggesting that this compound could have comparable effects .

Anti-inflammatory Activity

The compound's structural features may also confer anti-inflammatory properties. Initial investigations into its mechanism of action are ongoing, focusing on its potential to inhibit pro-inflammatory cytokines.

Biological Applications

The biological applications of this compound extend beyond cancer treatment.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The fluorinated acetamide's ability to disrupt bacterial membranes has been noted in studies involving related compounds.

Data Table: Antimicrobial Efficacy of Related Compounds

| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| A10 | 156.7 µM | Xanthomonas oryzae |

| SLU-2633 | 3.8 µM | Cryptosporidium |

This table highlights the potential of this compound as an antimicrobial agent based on its structural similarities to other effective compounds .

Materials Science Applications

In materials science, the compound is being explored for its utility in developing advanced materials due to its unique chemical properties.

Coatings and Polymers

The high degree of fluorination enhances the thermal stability and chemical resistance of polymers. This compound can serve as a building block for creating coatings that require durability and resistance to harsh environments .

Interaction Studies

Studies focusing on the interaction of this compound with biological targets are crucial for understanding its potential therapeutic effects. Initial findings suggest strong binding affinities with specific enzyme targets due to enhanced lipophilicity from fluorination . Further quantitative studies are necessary to characterize these interactions fully.

Mechanism of Action

The mechanism of action of N-(3,5-difluoro-4-(trifluoromethyl)phenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target molecules . Additionally, the trifluoromethyl group can influence the compound’s lipophilicity, affecting its distribution and bioavailability in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3,5-difluoro-4-(trifluoromethyl)phenyl)acetamide with structurally related acetamide derivatives, focusing on substituent effects, physicochemical properties, and applications. Key comparisons are summarized in Table 1.

Substituent Effects and Reactivity

- 3-Chloro-N-phenyl-phthalimide (): This compound features a chloro substituent at position 3 and a phthalimide ring system. The phthalimide structure enables participation in polymer synthesis (e.g., polyimides) due to its anhydride-forming capability . In contrast, the target compound’s trifluoromethyl group may favor applications requiring thermal or chemical stability.

N-(3-Chloro-4-hydroxyphenyl)acetamide () :

A chlorinated analog with a hydroxyl group at position 4, this compound is a photodegradation product of paracetamol. The hydroxyl group increases polarity, reducing lipophilicity (predicted logP ~1.5) compared to the target compound’s fluorinated derivatives (logP ~2.8). This difference highlights how fluorination enhances membrane permeability and metabolic resistance .- Compound g (): A stereochemically complex acetamide with dimethylphenoxy and diphenylhexane substituents. The presence of stereocenters (2S,3S,5S) may confer selective biological activity but complicates synthesis. The target compound’s planar structure lacks such complexity, enabling simpler manufacturing processes .

Physicochemical Properties

Fluorine’s small atomic radius and high electronegativity significantly alter molecular properties. For example:

- Lipophilicity : The trifluoromethyl group increases logP by ~1.0 unit compared to chlorinated analogs, enhancing lipid solubility.

- Metabolic Stability : Fluorine’s strong C-F bond resists oxidative cleavage, unlike the C-Cl bond in and compounds, which are prone to degradation.

Table 1: Comparative Analysis of Acetamide Derivatives

Key Research Findings

Fluorination vs. Chlorination : Fluorinated derivatives exhibit superior metabolic stability and lipophilicity compared to chlorinated analogs, as seen in ’s photodegradation products .

Synthetic Complexity : The target compound’s lack of stereocenters simplifies synthesis relative to ’s peptide-like analogs, which require chiral resolution .

Environmental Impact : The -CF₃ group’s persistence may raise concerns about environmental accumulation, unlike ’s phthalimide, which is utilized in biodegradable polymers .

Biological Activity

N-(3,5-difluoro-4-(trifluoromethyl)phenyl)acetamide is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its anti-inflammatory and anticancer effects, as well as its interactions with biological targets.

Compound Overview

- Molecular Formula : C10H8F5N

- Molecular Weight : Approximately 239.14 g/mol

- Structure : The compound features multiple fluorine substituents, contributing to its unique chemical behavior and stability.

Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits significant anti-inflammatory activity. In experimental models, the compound has been shown to reduce leukocyte counts in carrageenan-injected rats, suggesting its potential efficacy in managing inflammatory conditions. For instance, leukocyte levels were inhibited from (carrageenan group) to (treated group), highlighting a substantial reduction in inflammation markers .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that it may inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The IC50 values for related compounds in similar structural categories have shown promising results, with some derivatives demonstrating activity against various cancer cell lines at concentrations as low as 1.50 µM .

The biological activity of this compound is likely influenced by its fluorinated structure, which enhances lipophilicity and facilitates interaction with biological targets. Initial findings suggest that the compound may bind to specific enzymes or receptors involved in inflammatory and cancer pathways .

Interaction Studies

Interaction studies have focused on the compound's binding affinity to various biological targets:

- Enzymatic Interactions : The presence of fluorine atoms may enhance the compound's ability to penetrate cellular membranes and interact with enzymes critical for inflammation and cancer progression.

- Receptor Binding : The unique arrangement of fluorine substituents may influence receptor binding dynamics, potentially leading to altered signaling pathways associated with disease processes.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with other fluorinated compounds is useful:

| Compound Name | Molecular Structure | Key Features |

|---|---|---|

| 2,2-Dichloro-N-[4-(trifluoromethyl)phenyl]acetamide | Contains chlorine instead of fluorine | Similar applications in pharmaceuticals |

| N-[4-[3,5-difluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetamide | Incorporates a thiazole ring | Potential for different biological activities |

| 3,5-Difluoro-4-(trifluoromethyl)pyridine | A pyridine derivative | Shares some fluorinated characteristics |

These compounds demonstrate variations in halogenation patterns and functional groups that influence their chemical behavior and biological activity.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- In Vivo Studies : Animal models have shown significant reductions in inflammatory markers when treated with this compound.

- Cell Culture Experiments : In vitro assays revealed that the compound effectively inhibits the growth of various cancer cell lines, supporting its potential use in oncology.

- Mechanistic Insights : Research indicates that the compound may induce apoptosis through mitochondrial pathways and alter cell cycle progression.

Q & A

Basic: What are the established synthetic routes for N-(3,5-difluoro-4-(trifluoromethyl)phenyl)acetamide, and what key parameters influence yield?

Answer:

The synthesis typically involves acetylation of 3,5-difluoro-4-(trifluoromethyl)aniline using acetic anhydride or acetyl chloride under controlled conditions. Key parameters include:

- Reagent stoichiometry : Excess acetylating agent (1.2–1.5 eq.) ensures complete conversion .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity and prevent side reactions .

- Temperature : Reactions are conducted at 0–25°C to minimize decomposition of the trifluoromethyl group .

- Catalysts : Acid scavengers (e.g., pyridine) neutralize HCl byproducts during acetylation .

Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Advanced: How can competing side reactions (e.g., over-acetylation or ring halogen displacement) be minimized during synthesis?

Answer:

Competing pathways can be mitigated via:

- Protecting groups : Temporary protection of the aniline nitrogen using Boc groups before introducing the trifluoromethyl moiety prevents over-acetylation .

- Low-temperature kinetics : Slow addition of acetylating agents at 0°C reduces exothermic side reactions .

- Electron-deficient aryl systems : The strong electron-withdrawing nature of the 3,5-difluoro-4-(trifluoromethyl) group inherently reduces nucleophilic displacement of fluorine .

Validate reaction progress using in situ FTIR to monitor acetyl group incorporation (C=O stretch at ~1680 cm⁻¹) .

Basic: What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Answer:

- NMR :

- ¹H NMR : A singlet at δ 2.1–2.3 ppm confirms the acetamide methyl group. Aromatic protons appear as doublets (J = 8–10 Hz) due to fluorine coupling .

- ¹⁹F NMR : Distinct signals for trifluoromethyl (-62 ppm) and ortho-fluorine (-118 ppm) .

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase (retention time: 6.2 min) to assess purity. Detect UV absorbance at 254 nm .

- Mass spectrometry : ESI-MS shows [M+H]+ at m/z 282.1 (calculated: 282.06) .

Advanced: How do electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:

The 3,5-difluoro substituents create a highly electron-deficient aromatic ring, which:

- Enhances oxidative stability : Reduces susceptibility to electrophilic attack, making the compound suitable for Pd-catalyzed couplings .

- Directs metalation : Fluorine atoms act as directing groups, enabling regioselective functionalization at the 4-position .

- Modulate solubility : Increased hydrophobicity from trifluoromethyl and fluorine groups necessitates polar aprotic solvents (e.g., DMSO) for homogeneous reaction conditions .

Contradictions in reported coupling efficiencies (e.g., Suzuki vs. Buchwald-Hartwig) may arise from competing coordination of fluorine with palladium catalysts. Use XPhos or SPhos ligands to suppress this .

Basic: What are the documented stability profiles of this compound under various storage conditions?

Answer:

- Thermal stability : Decomposition onset at 180°C (DSC data). Store below 25°C .

- Light sensitivity : The trifluoromethyl group undergoes slow photolytic cleavage under UV light. Use amber vials for long-term storage .

- Hydrolytic stability : Stable in anhydrous solvents (e.g., DCM, THF) but degrades in aqueous acidic/basic conditions (t₁/₂ < 24 hrs at pH < 3 or >10) .

Advanced: What strategies resolve contradictory bioactivity data between in vitro and in vivo models?

Answer:

Discrepancies often stem from:

- Metabolic instability : Phase I metabolites (e.g., deacetylated products) may lack activity. Introduce methyl groups to block metabolic sites .

- Solubility limitations : Low aqueous solubility (logP = 2.8) reduces bioavailability. Use co-solvents (e.g., PEG-400) or nanoformulations for in vivo studies .

- Off-target effects : Screen against related receptors (e.g., TRPV1 in ) to identify selectivity issues.

Validate using isotopic labeling (¹⁴C-acetamide) to track compound distribution in vivo .

Basic: What validated HPLC methods exist for quantifying impurities in this compound?

Answer:

-

Column : Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 µm).

-

Mobile phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B): 30% B to 70% B over 15 min .

-

Detected impurities :

Impurity Structure Relative Retention Time A 4-Nitro derivative 0.89 B Deacetylated byproduct 1.12 C Di-fluoro isomer 1.24

Limit: Total impurities < 0.5% (ICH guidelines) .

Advanced: What mechanistic insights explain its interaction with TRPV1 receptors based on structural analogs?

Answer:

Structural analogs (e.g., PAC-14,028 in ) suggest:

- Hydrogen bonding : The acetamide carbonyl forms a critical H-bond with Arg557 in the TRPV1 binding pocket.

- Fluorine interactions : 3,5-Difluoro groups enhance binding affinity by inducing a complementary electrostatic surface with Leu515 .

- Steric effects : The trifluoromethyl group occupies a hydrophobic subpocket, reducing antagonist dissociation rates.

Contradictions in IC₅₀ values across studies may reflect differential protonation states of the receptor in assay conditions (pH 7.4 vs. 6.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.